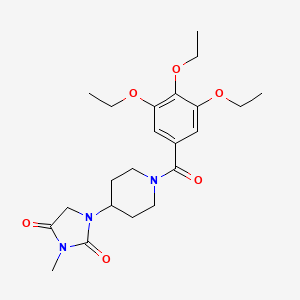

3-Methyl-1-(1-(3,4,5-triethoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methyl-1-(1-(3,4,5-triethoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Hypoglycemic Activity

Research on imidazopyridine thiazolidine-2,4-diones, which share structural motifs with the queried compound, has demonstrated significant hypoglycemic activity. These compounds were synthesized and evaluated for their effect on insulin-induced adipocyte differentiation and hypoglycemic activity in vivo. Structural analogues of rosiglitazone, a known hypoglycemic compound, were explored, with specific derivatives showing promise for further clinical studies (Oguchi et al., 2000).

Antimicrobial and Antifungal Activities

A series of thiazolidine-2,4-diones demonstrated notable in vitro antibacterial activity against gram-positive bacteria and exhibited significant antifungal activity. This research underscores the potential of thiazolidine derivatives in developing new antimicrobial agents (Prakash et al., 2011).

Chemosensitization of Antibiotic Resistance

Derivatives of imidazolidine-4-one were evaluated for their ability to enhance the efficacy of antibiotics against methicillin-resistant Staphylococcus aureus (MRSA), providing a strategy to combat antibiotic resistance. This research highlights the chemosensitizing properties of imidazolidine derivatives, offering a novel approach to restoring antibiotic effectiveness in resistant bacterial strains (Matys et al., 2015).

Anticancer Activity

Novel analogs of imidazolidin-2,4-diones were synthesized and screened for their cytotoxicity against human tumor cell lines. Certain derivatives exhibited potent growth inhibition, particularly against melanoma and ovarian cancer cells, suggesting the potential of these compounds in anticancer therapy (Penthala et al., 2011).

Propriétés

IUPAC Name |

3-methyl-1-[1-(3,4,5-triethoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O6/c1-5-29-17-12-15(13-18(30-6-2)20(17)31-7-3)21(27)24-10-8-16(9-11-24)25-14-19(26)23(4)22(25)28/h12-13,16H,5-11,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYFMGJJOITOSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-(1-(3,4,5-triethoxybenzoyl)piperidin-4-yl)imidazolidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2616854.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-5-bromofuran-2-carboxamide](/img/structure/B2616856.png)

![[2-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-oxoethyl]-(4-fluorophenyl)cyanamide](/img/structure/B2616858.png)

![5-Bromo-2-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2616859.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)prop-2-en-1-one](/img/structure/B2616861.png)